Mal-Phe-C4-VC-PAB-MMAE
CAS No.:
Cat. No.: VC16674798
Molecular Formula: C72H105N11O15
Molecular Weight: 1364.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C72H105N11O15 |
|---|---|
| Molecular Weight | 1364.7 g/mol |
| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1 |
| Standard InChI Key | NGSQUXLVAHZKMZ-CZNGMLIJSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O |
| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O |
Introduction
Chemical Architecture and Structural Components
Molecular Composition
Mal-Phe-C4-VC-PAB-MMAE comprises six functional modules, each contributing to its stability, targeting, and therapeutic activity:
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Maleimide (Mal): A thiol-reactive group facilitating covalent conjugation to cysteine residues on antibodies or peptides .
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Phenylalanine (Phe): Enhances hydrophobicity and linker rigidity, optimizing spatial orientation for enzymatic cleavage .
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C4 Spacer: A four-carbon chain providing flexibility and distance between the maleimide and protease-sensitive linker .
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Valine-Citrulline (VC): A dipeptide substrate for cathepsin B, overexpressed in lysosomes of tumor cells, ensuring site-specific drug release .
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Para-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that undergoes 1,6-elimination post-cleavage, liberating MMAE .
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Monomethyl Auristatin E (MMAE): A tubulin polymerization inhibitor with picomolar cytotoxicity, derived from dolastatin 10 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇₂H₁₀₅N₁₁O₁₅ |
| Molecular Weight | 1364.7 g/mol |
| Solubility | Improved by PAB spacer |
| Cleavage Mechanism | Cathepsin B-mediated |
Synthesis and Conjugation
The synthesis involves sequential coupling of MMAE to the Mal-Phe-C4-VC-PAB linker via solid-phase peptide chemistry, ensuring precise control over stereochemistry . Maleimide-thiol conjugation under mild alkaline conditions (pH 6.5–7.5) achieves >90% coupling efficiency to antibodies, as confirmed by HPLC and mass spectrometry.
Mechanism of Action and Biological Activity
Targeted Drug Delivery
Mal-Phe-C4-VC-PAB-MMAE’s ADC configuration enables selective uptake via antigen-antibody binding (e.g., HER2, CD30). Internalization routes the conjugate into lysosomes, where cathepsin B cleaves the citrulline-PAB bond . The PAB spacer then decomposes, releasing free MMAE into the cytosol .
Tubulin Inhibition and Cytotoxicity
MMAE binds β-tubulin at the vinca domain, inhibiting polymerization (IC₅₀ = 0.1–1 nM). Disrupted microtubule dynamics activate caspase-3/7, inducing apoptosis within 48 hours . Comparative studies show MMAE’s 10-fold higher potency than MMAF due to its neutral charge, enhancing cell membrane permeability.
Table 2: Cytotoxicity Profiles
Therapeutic Applications
Antibody-Drug Conjugates (ADCs)
Over 15 ADCs incorporating Mal-Phe-C4-VC-PAB-MMAE are in clinical trials, targeting HER2+ breast cancer (e.g., trastuzumab derivatives) and CD30+ lymphomas . Phase II data show objective response rates of 58–73% with reduced neutropenia compared to free MMAE.
Peptide-Drug Conjugates (PDCs)
PDCs targeting integrins (e.g., αvβ3) exploit tumor-homing peptides for glioblastoma therapy. In murine models, PDCs reduced tumor volume by 82% versus controls (p < 0.001) .
Pharmacokinetics and Stability
Plasma Stability
The PAB spacer confers resistance to esterases, achieving a plasma half-life of 120 hours in murine models . Linker cleavage occurs <5% in circulation, minimizing premature MMAE release .
Tumor Accumulation
PET imaging with ⁸⁹Zr-labeled ADCs shows 8:1 tumor-to-plasma ratios at 72 hours, attributed to enhanced permeability and retention (EPR) effects .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 120 hours |
| Clearance | 0.8 mL/h/kg |
| Volume of Distribution | 6.2 L/kg |
Emerging Applications
Diagnostic Imaging
Conjugating Mal-Phe-C4-VC-PAB-MMAE to ⁶⁸Ga-DOTA peptides enables PET/CT detection of micrometastases (<2 mm), with 94% sensitivity in prostate cancer .
Combination Therapies
Co-administration with PD-1 inhibitors synergistically enhanced tumor-infiltrating lymphocytes by 3.5-fold in melanoma models (p = 0.008) .
Challenges and Future Directions
Resistance Mechanisms
Upregulation of lysosomal proteases (e.g., cathepsin L) in 12% of patients reduces ADC efficacy, necessitating protease inhibitor co-therapies .
Next-Generation Linkers
Branched PEG linkers (e.g., DBCO-PEG4-VC-PAB-MMAE) are under investigation to improve solubility and conjugate homogeneity .
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